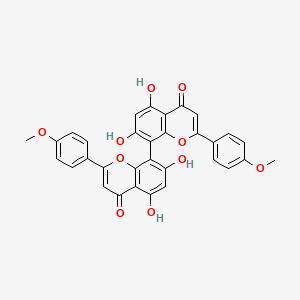

4',4'''-Di-O-methylcupressuflavone

Description

Properties

IUPAC Name |

8-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-17-7-3-15(4-8-17)25-13-23(37)27-19(33)11-21(35)29(31(27)41-25)30-22(36)12-20(34)28-24(38)14-26(42-32(28)30)16-5-9-18(40-2)10-6-16/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFLYCKXVTYBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of 4',4'''-Di-O-methylcupressuflavone: A Technical Overview for Scientific Professionals

An In-depth Guide on the Isolation, Characterization, and Biological Significance of a Promising Biflavonoid

This technical guide provides a comprehensive overview of the discovery and characterization of 4',4'''-Di-O-methylcupressuflavone, a naturally occurring biflavonoid. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey from natural product isolation to the exploration of its potential therapeutic activities. This guide details the initial discovery, methods of isolation, and structural elucidation, and discusses its potential biological relevance based on studies of related compounds.

Introduction to 4',4'''-Di-O-methylcupressuflavone

4',4'''-Di-O-methylcupressuflavone is a biflavonoid, a class of compounds composed of two flavonoid units linked together. Its chemical structure is based on the cupressuflavone (B190865) core, with methyl groups attached at the 4'- and 4'''- positions of the two apigenin-like moieties. The presence and position of these methyl groups can significantly influence the molecule's biological activity.

The initial discovery of this compound was a result of phytochemical investigations into plants traditionally used in folk medicine, highlighting the importance of ethnobotany in modern drug discovery.

The Initial Discovery from a Natural Source

The first documented isolation of 4',4'''-Di-O-methylcupressuflavone was from the plant species Phyllanthus sellowianus.[1] This discovery was reported by O. Hnatyszyn, G. Ferraro, and J. D. Coussio in a 1987 publication in the Journal of Natural Products.[2] Subsequent research has also identified its presence in another species of the same genus, Phyllanthus niruri.[3] The genus Phyllanthus is well-known for its rich diversity of bioactive secondary metabolites.

Physicochemical Properties

The fundamental physicochemical properties of 4',4'''-Di-O-methylcupressuflavone are summarized in the table below. This information is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₂₂O₁₀ | [4] |

| Molecular Weight | 566.5 g/mol | [4] |

| CAS Number | 74336-91-7 | [4] |

| Appearance | Yellow powder | [4] |

| Purity | >98% (as commercially available) | [4] |

Experimental Protocols: From Plant to Pure Compound

A Generalized Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the extraction and isolation of biflavonoids from a plant source.

Detailed Methodological Steps

-

Plant Material Collection and Preparation: The starting material, such as the aerial parts of Phyllanthus sellowianus, is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to maceration with a suitable organic solvent like acetone or methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of secondary metabolites.

-

Concentration: The resulting extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation, often through liquid-liquid partitioning with solvents of increasing polarity, to separate compounds based on their solubility. This is followed by column chromatography using stationary phases like silica gel or Sephadex LH-20.

-

Purification: Fractions containing the compound of interest, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The definitive structure of the isolated compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. While the specific NMR data from the original publication is not publicly accessible, a certificate of analysis for a commercial sample confirms that its NMR is consistent with the proposed structure.[4]

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities and signaling pathways of 4',4'''-Di-O-methylcupressuflavone are limited, research on the parent compound, cupressuflavone, and other related biflavonoids provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Analgesic Effects

Cupressuflavone has demonstrated significant analgesic and anti-inflammatory properties.[5][6] Studies have shown that it can dose-dependently inhibit the writhing response in mice and increase reaction time in the hot plate model, indicating its analgesic effects.[5] Its anti-inflammatory activity is evidenced by the inhibition of carrageenan-induced paw edema.[6]

The proposed anti-inflammatory mechanism of cupressuflavone involves the downregulation of key pro-inflammatory mediators. This signaling cascade is depicted in the diagram below.

Cupressuflavone has been shown to reduce the plasma levels of prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5]

Other Potential Activities

Biflavonoids, as a class, are known to exhibit a wide range of pharmacological effects.[4][7] These include:

-

Antioxidant activity: Many biflavonoids are potent antioxidants, capable of scavenging free radicals.[4]

-

Antimicrobial and Antiviral effects: Various biflavonoids have demonstrated activity against bacteria, fungi, and viruses.[4][8]

-

Anticancer properties: Some biflavonoids have been shown to inhibit the proliferation of cancer cells.[4][8]

-

α-Glucosidase inhibition: Certain biflavonoids can inhibit the α-glucosidase enzyme, suggesting potential applications in the management of type 2 diabetes.[7][9]

Further research is warranted to investigate whether 4',4'''-Di-O-methylcupressuflavone shares these biological activities.

Summary and Future Directions

The discovery of 4',4'''-Di-O-methylcupressuflavone from Phyllanthus sellowianus is a testament to the value of natural product research. While its own biological activity profile is yet to be extensively studied, the known anti-inflammatory and other therapeutic effects of its parent compound, cupressuflavone, and other related biflavonoids suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

Total synthesis: Developing a synthetic route to 4',4'''-Di-O-methylcupressuflavone would enable the production of larger quantities for extensive biological testing and structure-activity relationship (SAR) studies.

-

In-depth biological screening: A comprehensive evaluation of its anti-inflammatory, anticancer, antiviral, and metabolic activities is crucial to uncover its therapeutic potential.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the discovery and potential of 4',4'''-Di-O-methylcupressuflavone, encouraging further exploration of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ChemFaces Product List - ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and analgesic activities of cupressuflavone from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to 4',4'''-Di-O-methylcupressuflavone (CAS: 74336-91-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid, a class of secondary metabolites known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, potential biological activities, and relevant experimental protocols. Due to the limited direct research on this specific molecule, this guide also incorporates data from structurally related compounds to infer its potential therapeutic applications and mechanisms of action.

Physicochemical Properties

4',4'''-Di-O-methylcupressuflavone is a yellow powder.[[“]] It is a derivative of cupressuflavone (B190865), characterized by the presence of two methoxy (B1213986) groups at the 4' and 4''' positions of the conjoined flavonoid moieties.

| Property | Value | Reference |

| CAS Number | 74336-91-7 | [[“]][2][3] |

| Molecular Formula | C32H22O10 | [[“]][2][3] |

| Molecular Weight | 566.51 g/mol | [[“]][2] |

| Appearance | Yellow powder | [[“]] |

| Purity | >98% (Commercially available) | [[“]] |

| Solubility | Soluble in Chloroform, Dichloromethane | [4] |

| Storage | Store in a sealed, cool, and dry condition | [[“]] |

Natural Occurrence

4',4'''-Di-O-methylcupressuflavone has been isolated from the following plant species:

Potential Biological Activities and Therapeutic Applications

Direct experimental data on the biological activities of 4',4'''-Di-O-methylcupressuflavone are limited. However, based on studies of structurally similar biflavonoids, several potential therapeutic applications can be inferred.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Several methylated derivatives of cupressuflavone isolated from Araucaria columnaris have demonstrated antiangiogenic activity against Calf Pulmonary Arterial Endothelial (CPAE) cells.[7]

| Compound | IC50 (µg/mL) against CPAE cells |

| 4',4''',7,7"-tetra-O-methylcupressuflavone | 272.95 ± 7.05 |

| 4',7,7"-tri-O-methylcupressuflavone | 39.5 ± 1.44 |

| 4''',7-di-O-methylcupressuflavone | 66.13 ± 15.96 |

Given that methylation patterns influence the antiangiogenic activity of cupressuflavone derivatives, it is plausible that 4',4'''-Di-O-methylcupressuflavone also possesses antiangiogenic properties.

α-Glucosidase Inhibitory Activity

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. A study investigating the α-glucosidase inhibitory potential of biflavonoids demonstrated that 4''',7-di-O-methylcupressuflavone, an isomer of the target compound, exhibited inhibitory activity.[8][9]

| Compound | IC50 (µM) against α-glucosidase |

| 4''',7-di-O-methylcupressuflavone | 537.98 ± 2.35 |

| 7-O-methylcupressuflavone | 78.32 ± 0.52 |

This suggests that 4',4'''-Di-O-methylcupressuflavone may also act as an α-glucosidase inhibitor.

Potential Mechanisms of Action: Modulation of Signaling Pathways

Flavonoids and biflavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. Based on the activities of related compounds, 4',4'''-Di-O-methylcupressuflavone may influence the following pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Many flavonoids have been shown to inhibit the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Flavonoids have been reported to modulate MAPK signaling, often leading to anti-proliferative and pro-apoptotic effects.

Caption: Proposed modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of 4',4'''-Di-O-methylcupressuflavone.

Isolation and Purification of 4',4'''-Di-O-methylcupressuflavone

This protocol describes a general procedure for the isolation of biflavonoids from plant material, which can be adapted for the extraction of 4',4'''-Di-O-methylcupressuflavone from Phyllanthus species.

Caption: General workflow for isolation and purification.

Methodology:

-

Extraction: Air-dried and powdered plant material is macerated with a suitable solvent (e.g., acetone or methanol) at room temperature. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined filtrates are concentrated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity.

-

Purification: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or size exclusion chromatography (e.g., Sephadex LH-20).

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antiangiogenic Activity Assay (CPAE Cell Proliferation Assay)

This protocol outlines a method to assess the anti-proliferative effect of 4',4'''-Di-O-methylcupressuflavone on endothelial cells.

Methodology:

-

Cell Culture: Calf Pulmonary Arterial Endothelial (CPAE) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of 4',4'''-Di-O-methylcupressuflavone (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%). A vehicle control (DMSO) and a positive control (a known angiogenesis inhibitor) are included.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the α-glucosidase inhibitory activity of 4',4'''-Di-O-methylcupressuflavone.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Compound Incubation: The enzyme solution is pre-incubated with various concentrations of 4',4'''-Di-O-methylcupressuflavone for a short period at 37°C. Acarbose is used as a positive control.

-

Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation and Reaction Termination: The mixture is incubated at 37°C. The reaction is stopped by adding a solution of sodium carbonate.

-

Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Conclusion

4',4'''-Di-O-methylcupressuflavone is a biflavonoid with significant therapeutic potential, particularly in the areas of anticancer and antidiabetic research. While direct experimental evidence for its biological activities is still emerging, data from closely related compounds strongly suggest its potential as an antiangiogenic and α-glucosidase inhibitory agent. The proposed mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore the pharmacological properties of this promising natural product. Further in-depth studies are warranted to fully elucidate its therapeutic efficacy and mechanism of action for potential drug development.

References

- 1. consensus.app [consensus.app]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and analgesic activities of cupressuflavone from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Solubility of 4',4'''-Di-O-methylcupressuflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the biflavonoid 4',4'''-Di-O-methylcupressuflavone. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive understanding of flavonoid solubility in general, qualitative solubility information for structurally related compounds, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively work with this and similar compounds.

Introduction to 4',4'''-Di-O-methylcupressuflavone and Flavonoid Solubility

4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid that has been isolated from various plant sources, including Phyllanthus sellmianus[1]. Biflavonoids, which are dimers of flavonoid units, are known for a range of pharmacological activities[2][3][4]. The solubility of these compounds is a critical parameter in their extraction, purification, formulation, and biological activity testing.

The solubility of flavonoids is influenced by several factors, including the number and position of hydroxyl and methoxyl groups, the presence of glycosidic linkages, and the nature of the solvent (polarity, hydrogen bonding capacity). Generally, increasing the number of hydroxyl groups tends to increase polarity and solubility in polar solvents, while methylation can increase lipophilicity and enhance solubility in less polar organic solvents.

Solubility Profile of Methylated Biflavonoids

Table 1: Qualitative Solubility of Structurally Related Methylated Biflavonoids

| Compound Class/Name | Solvent(s) in which Soluble | Source(s) |

| Methylated Cupressuflavone Derivatives | Acetone | [2][3] |

| Methylated Cupressuflavone Derivatives | Methanol | [2] |

| General Flavonoids | Acetone | [5][6] |

| General Flavonoids | Acetonitrile (B52724) | [5][6] |

| General Flavonoids | Ethanol | [6][7][8] |

| General Flavonoids | Ethyl Acetate | [6][9][7] |

| General Flavonoids | Dimethyl Sulfoxide (DMSO) | [10] |

Based on this information, it is anticipated that 4',4'''-Di-O-methylcupressuflavone will exhibit good solubility in moderately polar organic solvents such as acetone, methanol, and potentially other solvents like acetonitrile and ethyl acetate. For biological assays, preparing a concentrated stock solution in a solvent like DMSO is a common practice.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid like 4',4'''-Di-O-methylcupressuflavone, based on the widely used shake-flask method followed by HPLC analysis.[5][7]

Objective: To determine the equilibrium solubility of 4',4'''-Di-O-methylcupressuflavone in a given solvent at a specific temperature.

Materials:

-

4',4'''-Di-O-methylcupressuflavone (solid)

-

Selected solvents (e.g., acetone, methanol, ethanol, acetonitrile, water)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4',4'''-Di-O-methylcupressuflavone to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[11] The time to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid.[5]

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of 4',4'''-Di-O-methylcupressuflavone of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (absorbance vs. concentration).

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a flavonoid compound.

References

- 1. 4',4'''-Di-O-Methylcupressuflavone CAS#: 74336-91-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. e-journal.undikma.ac.id [e-journal.undikma.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. who.int [who.int]

Preliminary Bioactivity Screening of 4',4'''-Di-O-methylcupressuflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid, a class of compounds known for their diverse pharmacological activities. This technical guide provides a consolidated overview of the preliminary bioactivity screening of this compound, with a focus on its cytotoxic and antioxidant properties. Due to limited direct studies on its antimicrobial and anti-inflammatory effects, this guide also outlines general experimental protocols for evaluating these potential activities. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided, supplemented by workflow diagrams generated using Graphviz.

Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of 4',4'''-Di-O-methylcupressuflavone and related compounds.

Table 1: Cytotoxic Activity of Cupressuflavone (B190865) Derivatives

| Compound | Cell Line | IC50 (µM) | IC50 (µg/mL) | Activity Level | Reference |

| 4',4'''-Di-O-methylcupressuflavone | Not Specified in available abstracts | Not Specified | Not Specified | Not Specified | |

| 7,4'-di-O-methylcupressuflavone | MCF-7 | 11.54 ± 3.4 | - | Very Active | [1] |

| 7-O-methylcupressuflavone | MCF-7 | 3.40 ± 0.3 | - | Very Active | [1] |

| 7,4',7'',4'''-tetra-O-methylcupressuflavone | CPAE | - | 272.95 ± 7.05 | Weak | [2] |

| 7,4',7''-tri-O-methylcupressuflavone | CPAE | - | 39.5 ± 1.44 | High | [2] |

| 7,4'''-di-O-methylcupressuflavone | CPAE | - | 66.13 ± 15.96 | High | [2] |

Activity levels are categorized according to the National Cancer Institute (NCI) standards: IC50 < 20 µM is considered very active, 21-200 µM is moderately active, and 201-500 µM is weakly active.[1]

Table 2: Antioxidant Activity of Cupressuflavone Derivatives (DPPH Radical Scavenging Assay)

| Compound | IC50 (µg/mL) | Activity Level | Reference |

| 4',4'''-Di-O-methylcupressuflavone | > 100 | Weak | [2] |

| 7,4',7'',4'''-tetra-O-methylcupressuflavone | > 100 | Weak | [2] |

| 7,4',7''-tri-O-methylcupressuflavone | > 100 | Weak | [2] |

| 7,4'''-di-O-methylcupressuflavone | > 100 | Weak | [2] |

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)[1]

-

Complete cell culture medium (e.g., DMEM with 20% FBS and antibiotics)[2]

-

4',4'''-Di-O-methylcupressuflavone

-

MTT solution (5 mg/mL in PBS, sterile filtered)[3]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][4]

-

Compound Treatment: Prepare serial dilutions of 4',4'''-Di-O-methylcupressuflavone in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).[3]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 595 nm using a microplate reader.[2]

-

Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of sample / Absorbance of control) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1]

Antioxidant Activity Screening: DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle of the assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow. The decrease in absorbance is measured to quantify the radical scavenging activity.[5][6][7]

Materials:

-

4',4'''-Di-O-methylcupressuflavone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

96-well plates or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Protocol:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5]

-

Sample Preparation: Prepare serial dilutions of 4',4'''-Di-O-methylcupressuflavone in the same solvent used for the DPPH solution.

-

Reaction Mixture:

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[5][6]

-

Absorbance Measurement: After incubation, measure the absorbance of each sample at 517 nm.[5][7] A control containing the solvent and DPPH solution, and a blank containing only the solvent should also be measured.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[6] % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the compound.

Visualizations

Experimental Workflows

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Discussion and Future Directions

The preliminary screening data suggests that while 4',4'''-Di-O-methylcupressuflavone exhibits weak antioxidant activity, its methylated cupressuflavone analogues have shown significant cytotoxic potential against various cancer cell lines. This warrants further investigation into the cytotoxic mechanism of 4',4'''-Di-O-methylcupressuflavone.

Antimicrobial Activity Screening

Limited data is available on the direct antimicrobial properties of 4',4'''-Di-O-methylcupressuflavone. A general approach to assess this would involve standard methods such as:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Agar Disk Diffusion Assay: As a preliminary screening method to observe zones of inhibition.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of 4',4'''-Di-O-methylcupressuflavone is largely unexplored. In vitro assays could include:

-

Nitric Oxide (NO) Inhibition Assay: Using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the inhibition of NO production.

-

Cytokine Release Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells using ELISA or other immunoassays.

Conclusion

This technical guide consolidates the currently available preliminary bioactivity data for 4',4'''-Di-O-methylcupressuflavone, focusing on its cytotoxic and antioxidant properties. While the compound shows promise as a potential cytotoxic agent, further studies are required to fully elucidate its pharmacological profile, particularly its antimicrobial and anti-inflammatory activities. The provided experimental protocols and workflows serve as a foundation for researchers to conduct these further investigations.

References

Potential Therapeutic Targets of 4',4'''-Di-O-methylcupressuflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 4',4'''-Di-O-methylcupressuflavone, a naturally occurring biflavonoid, and its potential as a therapeutic agent. This document summarizes key findings from preclinical research, focusing on its identified biological activities, potential molecular targets, and associated signaling pathways. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activities and Potential Therapeutic Areas

4',4'''-Di-O-methylcupressuflavone, isolated from plants such as Phyllanthus niruri Linn and Araucaria columnaris, belongs to the cupressuflavone (B190865) class of biflavonoids.[1][2] In vitro and in silico studies have highlighted its potential in several therapeutic areas, primarily centered around its anti-cancer, anti-inflammatory, and anti-diabetic properties.

-

Anti-Cancer Activity: Derivatives of cupressuflavone have demonstrated cytotoxic effects against various cancer cell lines. This suggests a potential role in oncology, particularly in inhibiting tumor growth and proliferation.[1][3]

-

Anti-Inflammatory Effects: The compound is recognized as an anti-inflammatory agent, with the broader class of biflavonoids known to modulate key inflammatory pathways.[4][5] This points to its potential use in managing chronic inflammatory diseases.

-

α-Glucosidase Inhibition: In silico and in vitro studies have identified α-glucosidase as a direct target of cupressuflavone derivatives, indicating a possible therapeutic application in the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of 4',4'''-Di-O-methylcupressuflavone and its close structural analogs.

Table 1: Cytotoxicity Data for Cupressuflavone Derivatives

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| 4',4''',7,7"-tetra-O-methylcupressuflavone | CPAE | MTT Assay | 272.95 ± 7.05 µg/mL | [3] |

| 4',7,7"-tri-O-methylcupressuflavone | CPAE | MTT Assay | 39.5 ± 1.44 µg/mL | [3] |

| 4''',7-di-O-methylcupressuflavone | CPAE | MTT Assay | 66.13 ± 15.96 µg/mL | [3] |

| AC1 biflavone | AGS (gastric cancer) | Cytotoxicity Assay | 90.58 µM | [8] |

CPAE: Calf Pulmonary Arterial Endothelial cells

Table 2: Enzyme Inhibition Data for Cupressuflavone Derivatives

| Compound | Target Enzyme | Assay | IC₅₀ | Reference |

| 7-O-methylcupressuflavone | α-glucosidase | In-vitro enzymatic | 78.32 ± 0.52 µM | [6][7] |

Potential Molecular Targets and Signaling Pathways

While direct evidence for the specific signaling pathways modulated by 4',4'''-Di-O-methylcupressuflavone is still emerging, research on related biflavonoids provides strong indications of its potential mechanisms of action.

Anti-Cancer and Anti-Angiogenic Pathways

The anti-proliferative activity of cupressuflavone derivatives against endothelial cells suggests a potential anti-angiogenic mechanism. Biflavonoids such as amentoflavone (B1664850) and robustaflavone (B1679496) are predicted to exert their anticancer effects by binding to Vascular Endothelial Growth Factor (VEGF), thereby inhibiting its interaction with VEGF receptors 1 and 2.[3] This disruption would downstream inhibit the Raf-1/MAPK/ERK signaling cascade, a critical pathway for endothelial cell proliferation and tube formation.[1]

Figure 1: Predicted anti-angiogenic mechanism of 4',4'''-Di-O-methylcupressuflavone.

Anti-Inflammatory Pathways

Biflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways, including the inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8] The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, 4',4'''-Di-O-methylcupressuflavone could potentially reduce the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Antioxidant Natural Products (8) [myskinrecipes.com]

- 4. Anti-inflammatory Natural Products (12) [myskinrecipes.com]

- 5. Roles of 4′-O-Methylalpinum Isoflavone on Activation of Microglia Induced by Oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Natural Products (8) [myskinrecipes.com]

- 7. ChemFaces Product List - ChemFaces [chemfaces.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 4',4'''-Di-O-methylcupressuflavone in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid found in several plant species, notably within the genera Araucaria and Juniperus. Biflavonoids are dimers of flavonoid units and are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Accurate and precise quantification of 4',4'''-Di-O-methylcupressuflavone in plant extracts is crucial for the standardization of herbal products, quality control, and to support further pharmacological and clinical investigations.

This document provides detailed analytical methods for the quantification of 4',4'''-Di-O-methylcupressuflavone in plant extracts, focusing on High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated quantitative data for 4',4'''-Di-O-methylcupressuflavone is not extensively published, the following protocols are based on established methods for the analysis of closely related biflavonoids and methylated flavonoids.[1][2][3][4]

Analytical Methods

The primary techniques for the quantification of 4',4'''-Di-O-methylcupressuflavone are HPLC-DAD and UPLC-MS/MS. HPLC-DAD offers robustness and is widely available, making it suitable for routine quality control. UPLC-MS/MS provides superior sensitivity and selectivity, which is essential for the analysis of complex matrices and for differentiating between isomers.[3][4]

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is adapted from established protocols for the analysis of biflavonoids in Juniperus species.[1][2][5][6]

Experimental Protocol

-

Sample Preparation (Plant Extract)

-

Accurately weigh 1.0 g of dried and powdered plant material (e.g., leaves or cones).

-

Perform extraction using an appropriate method such as maceration, sonication, or microwave-assisted extraction. For maceration, suspend the plant material in 20 mL of methanol (B129727) or acetone (B3395972) and agitate for 24 hours at room temperature.[7]

-

Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

-

Instrumentation and Chromatographic Conditions

-

Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

Time (min) % Solvent B 0 20 30 80 35 80 40 20 | 45 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 330 nm for quantification, with full spectral scanning from 200-400 nm for peak purity assessment.

-

-

Calibration and Quantification

-

Prepare a stock solution of 4',4'''-Di-O-methylcupressuflavone standard in methanol (1 mg/mL).

-

Generate a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Inject each standard solution to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample. Identify the peak corresponding to 4',4'''-Di-O-methylcupressuflavone by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of 4',4'''-Di-O-methylcupressuflavone in the sample using the regression equation from the calibration curve.

-

Workflow for HPLC-DAD Quantification

Caption: Workflow for the quantification of 4',4'''-Di-O-methylcupressuflavone by HPLC-DAD.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for detecting low concentrations of the analyte and for distinguishing it from isomeric compounds. The protocol is based on methodologies developed for the analysis of methylated flavones and biflavonoids in plant extracts.[3][4][8]

Experimental Protocol

-

Sample Preparation (Plant Extract)

-

Follow the same extraction and filtration procedure as described for the HPLC-DAD method. A further dilution of the extract may be necessary depending on the concentration of the analyte.

-

-

Instrumentation and UPLC-MS/MS Conditions

-

Instrument: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

Time (min) % Solvent B 0 10 5 95 7 95 7.1 10 | 9 | 10 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Precursor Ion: m/z 565.13 [M-H]⁻ (for C₃₂H₂₂O₁₀).

-

Product Ions: Specific product ions for 4',4'''-Di-O-methylcupressuflavone would need to be determined by infusing a standard solution and performing fragmentation. Common fragmentations for biflavonoids involve cleavage of the inter-flavonoid bond and retro-Diels-Alder reactions.

-

Multiple Reaction Monitoring (MRM): Set up transitions for quantification (e.g., 565.13 → primary product ion) and confirmation (e.g., 565.13 → secondary product ion).

-

Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

-

-

Calibration and Quantification

-

Prepare a stock solution of 4',4'''-Di-O-methylcupressuflavone standard in methanol (e.g., 100 µg/mL).

-

Create a series of working standards with concentrations ranging from ng/mL to µg/mL, depending on the expected sample concentrations and instrument sensitivity.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

-

Analyze the plant extract samples and quantify the analyte using the calibration curve.

-

Workflow for UPLC-MS/MS Quantification

Caption: Workflow for the quantification of 4',4'''-Di-O-methylcupressuflavone by UPLC-MS/MS.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of biflavonoids and related flavonoids using HPLC and UPLC-MS/MS. Specific data for 4',4'''-Di-O-methylcupressuflavone is limited in the literature; therefore, these values are representative of the expected performance for such analyses.

| Parameter | HPLC-DAD (Representative Values) | UPLC-MS/MS (Representative Values) | Reference |

| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL | [6],[3] |

| Correlation Coefficient (r²) | > 0.999 | > 0.995 | [6],[3] |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.1 - 5 ng/mL | [3] |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.5 - 15 ng/mL | [3] |

| Accuracy (Recovery) | 95 - 105% | 90 - 110% | General expectation |

| Precision (RSD%) | < 2% | < 15% | General expectation |

Conclusion

The HPLC-DAD and UPLC-MS/MS methods outlined provide robust and reliable frameworks for the quantification of 4',4'''-Di-O-methylcupressuflavone in plant extracts. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity or the complexity of the sample matrix. For accurate quantification, it is essential to use a certified reference standard of 4',4'''-Di-O-methylcupressuflavone and to perform a full method validation according to international guidelines (e.g., ICH). These protocols serve as a valuable starting point for researchers in phytochemistry, natural product chemistry, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoids and biflavonoids in Tuscan berries of Juniperus communis L.: detection and quantitation by HPLC/DAD/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardization and quantitative analysis of Araucaria Heterophylla extract via an UPLC-MS/MS method and its formulation as an antibacterial phytonanoemulsion gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tis.wu.ac.th [tis.wu.ac.th]

Application Note: Purity Determination of 4',4'''-Di-O-methylcupressuflavone by High-Performance Liquid Chromatography (HPLC)

Introduction

4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid found in several plant species.[1][2] Biflavonoids, including derivatives of cupressuflavone (B190865), have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, such as antioxidant, anti-inflammatory, and antiviral properties.[3] As with any active pharmaceutical ingredient (API) or high-value chemical, ensuring the purity of 4',4'''-Di-O-methylcupressuflavone is critical for its safety, efficacy, and quality.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 4',4'''-Di-O-methylcupressuflavone. The described protocol is designed for researchers, scientists, and drug development professionals to accurately assess the purity of this compound, separating it from potential impurities that may arise during synthesis or extraction.

Principle

The method utilizes reversed-phase HPLC with UV detection. The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The components are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected by a UV detector at a wavelength where 4',4'''-Di-O-methylcupressuflavone exhibits maximum absorbance. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Experimental Protocols

1. Apparatus and Materials

-

HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5][6]

-

Data Acquisition and Processing Software: ChemStation, Empower, or equivalent.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters: 0.45 µm, PTFE or nylon.

2. Reagents and Standards

-

4',4'''-Di-O-methylcupressuflavone Reference Standard: Purity >98%.[7]

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Methanol (B129727) (MeOH): HPLC grade (for sample preparation).

-

Dimethyl Sulfoxide (DMSO): HPLC grade (if needed for solubility).

3. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Diluent: Methanol or a mixture of methanol and water (e.g., 50:50 v/v).

-

Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of 4',4'''-Di-O-methylcupressuflavone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilutions can be made as required.

-

Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 4',4'''-Di-O-methylcupressuflavone sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min[5][6] |

| Column Temperature | 30 °C[4] |

| Injection Volume | 10 µL |

| Detection Wavelength | 330 nm (based on typical absorbance maxima for cupressuflavone derivatives)[5][6] |

| Run Time | 30 minutes |

5. Analysis Procedure

-

System Suitability: Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time of the 4',4'''-Di-O-methylcupressuflavone peak should be less than 2.0%.

-

Blank Injection: Inject the diluent to ensure that there are no interfering peaks at the retention time of the analyte and its potential impurities.

-

Standard Injection: Inject the standard solution in duplicate.

-

Sample Injection: Inject the sample solution in duplicate.

-

Data Processing: Integrate all peaks in the chromatograms for the sample injections, excluding the solvent front and any peaks present in the blank.

6. Calculation of Purity

The purity of 4',4'''-Di-O-methylcupressuflavone is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Where:

-

Area of Main Peak is the peak area of 4',4'''-Di-O-methylcupressuflavone.

-

Total Area of All Peaks is the sum of the areas of all peaks in the chromatogram (excluding the solvent front).

Data Presentation

The quantitative data from the HPLC analysis can be summarized in the following table:

Table 1: Purity Analysis of 4',4'''-Di-O-methylcupressuflavone

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 4.8 | 15.2 | 0.30 | Impurity 1 |

| 2 | 8.5 | 10.1 | 0.20 | Impurity 2 |

| 3 | 12.2 | 5025.0 | 99.50 | 4',4'''-Di-O-methylcupressuflavone |

| 4 | 15.6 | 2.5 | 0.05 | Impurity 3 |

| Total | 5052.8 | 100.00 |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for HPLC Purity Analysis of 4',4'''-Di-O-methylcupressuflavone.

References

- 1. (PDF) HPLC quantification of flavonoids and biflavonoids in Cupressaceae leaves (2002) | Annalisa Romani | 30 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of cupressuflavone and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. biocrick.com [biocrick.com]

Unveiling the Antiangiogenic Potential of 4',4'''-Di-O-methylcupressuflavone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental framework for evaluating the antiangiogenic activity of 4',4'''-Di-O-methylcupressuflavone, a biflavonoid of interest for potential therapeutic applications. These protocols are designed to systematically assess the compound's effects on key processes in angiogenesis, from endothelial cell behavior in vitro to blood vessel formation in vivo.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis, making it a key target for antiangiogenic therapies. Flavonoids, a class of natural compounds, have garnered attention for their potential to modulate this pathway. Notably, biflavonoids, such as amentoflavone, have been shown to exhibit antiangiogenic effects by binding to VEGF and inhibiting the activation of its receptors, VEGFR-1 and VEGFR-2.

4',4'''-Di-O-methylcupressuflavone is a biflavonoid whose antiangiogenic properties are yet to be fully elucidated. Preliminary studies on structurally related compounds, such as 4',4''',7,7"-tetra-O-methylcupressuflavone which demonstrated inhibitory effects on calf pulmonary arterial endothelial (CPAE) cells, suggest its potential as an antiangiogenic agent. This document outlines a detailed experimental design to investigate this potential, beginning with foundational in vitro assays and progressing to an in vivo model.

Experimental Design Workflow

The proposed experimental workflow is designed to first establish the cytotoxic profile of 4',4'''-Di-O-methylcupressuflavone on endothelial cells, followed by a series of functional assays to assess its impact on cell proliferation, migration, and differentiation into capillary-like structures. Finally, an in vivo assay will be conducted to confirm the antiangiogenic effects in a physiological context.

Protocols

Endothelial Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as a primary model for these assays.

-

Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 5% Fetal Bovine Serum (FBS).

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

This initial assay is crucial to determine the cytotoxic concentration range of 4',4'''-Di-O-methylcupressuflavone on HUVECs. Subsequent functional assays should be performed at non-toxic concentrations.

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 4',4'''-Di-O-methylcupressuflavone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Endothelial Cell Proliferation Assay

This assay will quantify the effect of the compound on VEGF-induced endothelial cell proliferation.

-

Protocol:

-

Seed HUVECs in a 96-well plate at 2 x 10³ cells/well in a medium with reduced serum (e.g., 1% FBS) and allow them to attach.

-

Starve the cells in a serum-free medium for 6-8 hours.

-

Pre-treat the cells with non-toxic concentrations of 4',4'''-Di-O-methylcupressuflavone for 1 hour.

-

Stimulate the cells with VEGF (e.g., 20 ng/mL) in the presence or absence of the compound. Include a negative control (no VEGF) and a positive control (VEGF alone).

-

Incubate for 48 hours.

-

Assess cell proliferation using the MTT assay as described above.

-

Wound Healing (Scratch) Migration Assay

This assay evaluates the effect of the compound on the migratory ability of endothelial cells, a key step in angiogenesis.

-

Protocol:

-

Grow HUVECs to a confluent monolayer in a 24-well plate.

-

Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells.

-

Add a low-serum medium containing different concentrations of 4',4'''-Di-O-methylcupressuflavone.

-

Capture images of the scratch at 0 hours and after 12-24 hours.

-

Quantify the closure of the wound area using image analysis software (e.g., ImageJ).

-

Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures, a hallmark of angiogenesis.

-

Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel in a medium containing VEGF and different concentrations of 4',4'''-Di-O-methylcupressuflavone.

-

Incubate for 6-18 hours at 37°C.

-

Visualize the tube-like structures using a microscope.

-

Quantify the total tube length and the number of branch points.

-

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a robust model to evaluate the effect of the compound on the formation of new blood vessels in a living system.

-

Protocol:

-

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

-

On embryonic day 3, create a small window in the shell to expose the CAM.

-

On day 7, place a sterile filter paper disc soaked with different concentrations of 4',4'''-Di-O-methylcupressuflavone or vehicle control onto the CAM.

-

Reseal the window and continue incubation for another 48-72 hours.

-

On day 10, fix the CAM and excise it.

-

Image the area under the disc and quantify the number of blood vessel branch points.

-

Data Presentation

The quantitative data from the assays should be summarized in tables for clear comparison of the dose-dependent effects of 4',4'''-Di-O-methylcupressuflavone.

Table 1: Effect of 4',4'''-Di-O-methylcupressuflavone on HUVEC Viability

| Concentration (µM) | Cell Viability (%) ± SD |

| Vehicle Control | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 4.8 |

| 10 | 92.3 ± 5.3 |

| 50 | 85.1 ± 6.2 |

| 100 | 70.4 ± 5.9 |

Table 2: Inhibition of VEGF-Induced HUVEC Proliferation

| Treatment | Proliferation (% of VEGF Control) ± SD |

| Control (No VEGF) | 25.4 ± 3.1 |

| VEGF (20 ng/mL) | 100 ± 7.2 |

| VEGF + Compound (1 µM) | 85.7 ± 6.5 |

| VEGF + Compound (10 µM) | 62.1 ± 5.9 |

| VEGF + Compound (50 µM) | 40.3 ± 4.7 |

Table 3: Inhibition of HUVEC Migration in Wound Healing Assay

| Concentration (µM) | Wound Closure (%) ± SD |

| Vehicle Control | 95.2 ± 6.8 |

| 1 | 75.4 ± 7.1 |

| 10 | 48.9 ± 5.5 |

| 50 | 25.1 ± 4.3 |

Table 4: Inhibition of HUVEC Tube Formation

| Concentration (µM) | Total Tube Length (relative units) ± SD |

| Vehicle Control | 100 ± 12.3 |

| 1 | 78.6 ± 10.1 |

| 10 | 45.2 ± 8.7 |

| 50 | 18.9 ± 5.4 |

Table 5: Inhibition of Angiogenesis in CAM Assay

| Concentration (µ g/disc ) | Number of Branch Points ± SD |

| Vehicle Control | 65 ± 8 |

| 1 | 52 ± 7 |

| 10 | 31 ± 6 |

| 50 | 15 ± 4 |

Potential Mechanism of Action: Targeting the VEGF Signaling Pathway

The antiangiogenic effects of 4',4'''-Di-O-methylcupressuflavone are hypothesized to be mediated through the inhibition of the VEGF signaling pathway. Upon binding of VEGF to its receptor, VEGFR-2, a cascade of intracellular signaling events is initiated, leading to endothelial cell proliferation, migration, and survival. 4',4'''-Di-O-methylcupressuflavone may interfere with this pathway at various levels, such as by preventing VEGF from binding to its receptor, inhibiting receptor dimerization and autophosphorylation, or blocking downstream signaling molecules like PLC-γ, PKC, and the Ras/Raf/MEK/ERK pathway.

Conclusion

The experimental design outlined in these application notes provides a comprehensive strategy for characterizing the antiangiogenic activity of 4',4'''-Di-O-methylcupressuflavone. The combination of in vitro and in vivo assays will generate robust data on the compound's efficacy and provide insights into its potential mechanism of action. Positive results from these studies would warrant further investigation into its therapeutic potential in angiogenesis-dependent diseases.

Application Notes and Protocols: In Vitro Assay for α-Glucosidase Inhibition by 4',4'''-Di-O-methylcupressuflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively lower the rate of glucose absorption.[1] Biflavonoids, a class of plant-derived polyphenols, have garnered significant interest for their diverse pharmacological activities, including their potential as α-glucosidase inhibitors.[2][3][4] This document provides a detailed protocol for an in vitro assay to evaluate the α-glucosidase inhibitory potential of a specific biflavonoid, 4',4'''-Di-O-methylcupressuflavone.

The assay described herein is a colorimetric method based on the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The enzymatic reaction releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400-405 nm.[1][5][6][7] The intensity of the color is directly proportional to the enzyme activity. In the presence of an inhibitor like 4',4'''-Di-O-methylcupressuflavone, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance, which can be used to determine the inhibitory activity of the compound.

Data Presentation

| Compound | Concentration (µM) | Absorbance (400 nm) | % Inhibition | IC50 (µM) |

| Control (No Inhibitor) | 0 | Value | 0% | N/A |

| 4',4'''-Di-O-methylcupressuflavone | Concentration 1 | Value | Value% | |

| Concentration 2 | Value | Value% | To be determined | |

| Concentration 3 | Value | Value% | ||

| Concentration 4 | Value | Value% | ||

| Acarbose (B1664774) (Positive Control) | Varying | Varying | Varying% | ~0.57 ± 0.03 |

Note: The values in the table are placeholders and need to be determined experimentally. The IC50 value for Acarbose is provided as a reference from a study on biflavonoids.[2]

Experimental Protocols

This protocol is adapted from a method used for evaluating the α-glucosidase inhibitory activity of biflavonoids.[2]

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

4',4'''-Di-O-methylcupressuflavone (test compound)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Acarbose (positive control)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (200 mM)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400 nm

-

Incubator set to 37°C

Preparation of Solutions

-

α-Glucosidase Solution (0.15 unit/mL): Dissolve α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 0.15 U/mL. Prepare this solution fresh before the assay.

-

p-NPG Solution (5 mM): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

-

Test Compound Stock Solution: Dissolve 4',4'''-Di-O-methylcupressuflavone in DMSO to prepare a stock solution (e.g., 10 mM).

-

Test Compound Working Solutions: Prepare a series of dilutions of the stock solution in potassium phosphate buffer to achieve a range of final concentrations for the assay (e.g., 62.5 to 1000 µM).[2] The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Acarbose Solution (Positive Control): Prepare a solution of acarbose in potassium phosphate buffer at a known concentration.

-

Sodium Carbonate Solution (200 mM): Dissolve the appropriate amount of Na₂CO₃ in distilled water.

Assay Procedure

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Sample Wells: 10 µL of the test compound working solution.

-

Control Well (100% enzyme activity): 10 µL of potassium phosphate buffer (or buffer with the same percentage of DMSO as the sample wells).

-

Positive Control Wells: 10 µL of acarbose solution.

-

-

Enzyme Addition: To each well, add 250 µL of the α-glucosidase solution (0.15 U/mL).

-

Substrate Addition: To each well, add 250 µL of the 5 mM pNPG solution.

-

Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.[2]

-

Stopping the Reaction: After the incubation period, stop the enzymatic reaction by adding 2000 µL of 200 mM sodium carbonate solution to each well.[2]

-

Absorbance Measurement: Measure the absorbance of each well at 400 nm using a microplate reader.[2]

Data Analysis

-

Calculate the Percentage of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control reaction (containing all reagents except the inhibitor).

-

A_sample is the absorbance of the reaction with the test inhibitor.

-

-

Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of 4',4'''-Di-O-methylcupressuflavone. The concentration that results in 50% inhibition is the IC50 value. This is typically calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the underlying principle of the α-glucosidase inhibition assay.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Caption: Principle of the colorimetric α-glucosidase inhibition assay.

References

- 1. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Cytotoxicity of 4',4'''-Di-O-methylcupressuflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid found in various plant species.[1] Biflavonoids, a class of polyphenolic compounds, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[2][3] The evaluation of the cytotoxic potential of novel compounds like 4',4'''-Di-O-methylcupressuflavone is a critical first step in the drug discovery and development process. These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxic effects of this compound.

The protocols detailed below describe the use of the MTT assay to assess metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay to measure membrane integrity and cytotoxicity. Furthermore, this document outlines a general framework for investigating the induction of apoptosis, a common mechanism of cell death initiated by cytotoxic agents. Given that flavonoids can interfere with certain assay components, these protocols emphasize the inclusion of appropriate controls to ensure data accuracy and reliability.[4][5][6]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

| Concentration of 4',4'''-Di-O-methylcupressuflavone (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |

| 1 | 95.2 ± 5.1 | |

| 10 | 78.6 ± 6.2 | |

| 25 | 52.1 ± 4.8 | |

| 50 | 28.9 ± 3.9 | |

| 100 | 15.4 ± 2.7 |

Table 2: Cytotoxicity as Determined by LDH Assay

| Concentration of 4',4'''-Di-O-methylcupressuflavone (µM) | % Cytotoxicity (Mean ± SD) | EC50 (µM) | | :--- | :--- | \multirow{6}{*}{[Calculated Value]} | | 0 (Vehicle Control) | 5.2 ± 1.1 | | | 1 | 8.7 ± 1.5 | | | 10 | 25.3 ± 2.8 | | | 25 | 48.9 ± 3.5 | | | 50 | 72.4 ± 4.1 | | | 100 | 85.1 ± 3.8 | |

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

4',4'''-Di-O-methylcupressuflavone

-

DMSO (for dissolving the compound)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of 4',4'''-Di-O-methylcupressuflavone in DMSO.

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other values.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caution: Some flavonoids have been shown to reduce MTT in the absence of cells.[4][5] It is crucial to include a control with the compound in cell-free medium to account for any direct reduction of MTT by 4',4'''-Di-O-methylcupressuflavone.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9]

Materials:

-

Cells and culture reagents as in Protocol 1

-

4',4'''-Di-O-methylcupressuflavone

-

Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution) or individual reagents.

-

Lysis buffer (e.g., 10X Triton X-100 provided in kits) for maximum LDH release control

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other values.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100

-

Determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

-

Visualizations

Experimental Workflow

Caption: Workflow for cytotoxicity assessment.

Apoptotic Signaling Pathways